METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopentylpropanoyl group, and a thiophenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core thiophene structure. The chlorophenyl group is introduced through a substitution reaction, while the cyclopentylpropanoyl group is added via an acylation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives and compounds containing chlorophenyl and cyclopentylpropanoyl groups.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable subject of study for developing new applications and understanding its behavior in various contexts.
Properties
Molecular Formula |
C20H22ClNO3S |
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Molecular Weight |
391.9g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(3-cyclopentylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22ClNO3S/c1-25-20(24)18-16(14-7-9-15(21)10-8-14)12-26-19(18)22-17(23)11-6-13-4-2-3-5-13/h7-10,12-13H,2-6,11H2,1H3,(H,22,23) |
InChI Key |
HQSHFOCPTVUXME-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCC3CCCC3 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
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